Luminol

Catalog No.
S533800
CAS No.
521-31-3
M.F
C8H7N3O2
M. Wt
177.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Luminol

CAS Number

521-31-3

Product Name

Luminol

IUPAC Name

5-amino-2,3-dihydrophthalazine-1,4-dione

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

InChI

InChI=1S/C8H7N3O2/c9-5-3-1-2-4-6(5)8(13)11-10-7(4)12/h1-3H,9H2,(H,10,12)(H,11,13)

InChI Key

HWYHZTIRURJOHG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)

Synonyms

Luminol; NSC 5064; NSC-5064; NSC5064.

Canonical SMILES

C1=CC2=C(C(=C1)N)C(=O)NNC2=O

Description

The exact mass of the compound Luminol is 177.0538 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 66° f (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5064. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Immunoassays and Nucleic Acid Assays: Luminol's high sensitivity and broad dynamic range make it ideal for developing immunoassays and nucleic acid assays. These assays detect specific molecules in biological samples, such as antigens (immunoassays) or DNA/RNA (nucleic acid assays). Luminol coupled with target molecules emits light upon reaction, allowing for sensitive detection of the target molecule ().
  • Blotting and Microarray Analysis: Luminol's ability to label specific molecules is useful in techniques like blotting and microarray analysis. In blotting, proteins are separated on a gel and then transferred to a membrane. Luminol-conjugated antibodies can then bind to specific proteins on the membrane, allowing for their visualization. Similarly, in microarray analysis, luminol can be used to label probes that bind to specific DNA sequences on a microarray chip ().
  • Detection of Reactive Oxygen Species (ROS): Luminol can be used to detect the presence of reactive oxygen species (ROS) in cells or tissues. ROS are highly reactive molecules involved in various cellular processes, but their excessive production can lead to cell damage and disease. Luminol reacts with certain ROS to produce a luminescent signal, allowing researchers to measure ROS levels and understand their role in various diseases ().

Luminol, chemically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is a compound renowned for its ability to exhibit chemiluminescence, producing a striking blue glow when mixed with an oxidizing agent. This compound appears as a white to pale yellow crystalline solid and is soluble in most polar organic solvents, though it is insoluble in water . The luminescent reaction primarily occurs in basic conditions, where luminol exists as a monoanion, allowing it to undergo oxidation when activated by substances such as hydrogen peroxide or certain metal ions .

The chemiluminescent properties of luminol arise from a series of oxidation reactions. When luminol is deprotonated in a basic solution, it can be oxidized to form a radical species. The primary reaction involves the oxidation of the luminol monoanion (LH⁻) to form diazaquinone (L) through two-electron transfer:

  • One-electron oxidation:
    LH+HOL+H2OLH^{-}+HO\cdot \rightarrow L\cdot^{-}+H_2O
  • Two-electron oxidation:
    LH+H2O2L+H2O+HOLH^{-}+H_2O_2\rightarrow L+H_2O+HO^{-}

The final excited state of the product emits light when it relaxes back to the ground state, typically at a wavelength of around 425 nm . The presence of catalysts like iron from hemoglobin enhances this reaction, making luminol a valuable tool for forensic investigations.

Luminol's biological activity is significant in various applications, particularly in detecting metals and proteins. Its ability to react with iron-containing compounds allows it to identify trace amounts of blood at crime scenes, as the iron in hemoglobin catalyzes the oxidation reaction that produces luminescence . Additionally, luminol can be used in cellular assays to detect metals such as copper and cyanides, as well as specific proteins through techniques like western blotting .

Luminol is synthesized through a two-step process starting from 3-nitrophthalic acid. The first step involves heating hydrazine with 3-nitrophthalic acid in a high-boiling solvent like triethylene glycol or glycerol, resulting in the formation of 3-nitrophthalhydrazide. In the second step, this intermediate is reduced using sodium dithionite to yield luminol . This synthesis was first accomplished in Germany in 1902, but the name "luminol" was not adopted until 1934.

Similar Compounds: Comparison with Other Compounds

Luminol shares similarities with several other compounds that exhibit chemiluminescence or are related structurally. Below is a comparison highlighting its unique features:

CompoundStructure TypeUnique Features
5-Amino-2,3-dihydro-1,4-phthalazinedione (Luminol)Chemiluminescent agentProduces blue light upon oxidation; used in forensics
3-Amino-phthalhydrazidePrecursor to luminolSimilar structure but lacks chemiluminescent properties
1,4-PhthalazinedioneRelated aromatic compoundDoes not exhibit luminescence; more stable than luminol
Sodium 3-amino-phthalhydrazideSodium salt formWater-soluble; used for similar applications but less common
Luminol hemihydrateHydrated form of sodium saltRetains luminescent properties; useful in specific assays

Luminol's unique ability to emit light upon oxidation distinguishes it from these similar compounds, making it invaluable in both forensic science and biological research .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

O-aminophthalyl hydrazide appears as yellow crystals or light beige powder. (NTP, 1992)
Yellow or light beige solid; [CAMEO] Light yellow powder; [Sigma-Aldrich MSDS]

XLogP3

0.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

177.053826475 g/mol

Monoisotopic Mass

177.053826475 g/mol

Heavy Atom Count

13

Appearance

Solid powder

Melting Point

606 to 608 °F (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5EXP385Q4F

Related CAS

301199-13-3

GHS Hazard Statements

Aggregated GHS information provided by 55 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 55 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 54 of 55 companies with hazard statement code(s):;
H302 (12.96%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (96.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.3%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (92.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Irritant

Irritant

Other CAS

521-31-3

Wikipedia

Luminol
Atenolol

General Manufacturing Information

1,4-Phthalazinedione, 5-amino-2,3-dihydro-: ACTIVE

Dates

Modify: 2023-08-15
1: Zhang X, Ke H, Wang Z, Guo W, Zhang A, Huang C, Jia N. An ultrasensitive multi-walled carbon nanotube-platinum-luminol nanocomposite-based electrochemiluminescence immunosensor. Analyst. 2017 May 25. doi: 10.1039/c7an00417f. [Epub ahead of print] PubMed PMID: 28540944.
2: Gao W, Wang C, Muzyka K, Kitte SA, Li J, Zhang W, Xu G. Artemisinin-Luminol Chemiluminescence for Forensic Bloodstain Detection Using a Smart Phone as a Detector. Anal Chem. 2017 May 23. doi: 10.1021/acs.analchem.7b01000. [Epub ahead of print] PubMed PMID: 28492080.
3: Dong YP, Wang J, Peng Y, Zhu JJ. A novel aptasensor for lysozyme based on electrogenerated chemiluminescence resonance energy transfer between luminol and silicon quantum dots. Biosens Bioelectron. 2017 Aug 15;94:530-535. doi: 10.1016/j.bios.2017.03.044. Epub 2017 Mar 22. PubMed PMID: 28347966.
4: Nagesh D, Ghosh S. A time period study on the efficiency of luminol in the detection of bloodstains concealed by paint on different surfaces. Forensic Sci Int. 2017 Jun;275:1-7. doi: 10.1016/j.forsciint.2017.01.028. Epub 2017 Feb 11. PubMed PMID: 28279856.
5: Aswathy R, Mohanan K. Microwave Assisted Synthesis, Characterisation and Fluorescence Studies of some Transition Metal Complexes with a Luminol Derivative. J Fluoresc. 2017 May;27(3):1171-1181. doi: 10.1007/s10895-017-2054-x. Epub 2017 Mar 7. PubMed PMID: 28265832.
6: Borghei YS, Hosseini M, Khoobi M, Ganjali MR. Copper nanocluster-enhanced luminol chemiluminescence for high-selectivity sensing of tryptophan and phenylalanine. Luminescence. 2017 Feb 21. doi: 10.1002/bio.3289. [Epub ahead of print] PubMed PMID: 28220689.
7: Sheng Y, Yang H, Wang Y, Han L, Zhao Y, Fan A. Silver nanoclusters-catalyzed luminol chemiluminescence for hydrogen peroxide and uric acid detection. Talanta. 2017 May 1;166:268-274. doi: 10.1016/j.talanta.2017.01.066. Epub 2017 Jan 25. PubMed PMID: 28213233.
8: Wada M, Yamaguchi A, Ogawa A, Kido H, Nakamura S, Takada M, Kawakami S, Kuroda N, Nakashima K. Luminol Chemiluminescence Profile of O/W Emulsions during Thermal Oxidation. Anal Sci. 2017;33(2):249-252. doi: 10.2116/analsci.33.249. PubMed PMID: 28190849.
9: Ermida C, Navega D, Cunha E. Luminol chemiluminescence: contribution to postmortem interval determination of skeletonized remains in Portuguese forensic context. Int J Legal Med. 2017 Jan 30. doi: 10.1007/s00414-017-1547-0. [Epub ahead of print] PubMed PMID: 28138758.
10: Tang XQ, Xiao BW, Li CM, Wang DM, Huang CZ, Li YF. Co-metal-organic-frameworks with pure uniform crystal morphology prepared via Co(2+) exchange-mediated transformation from Zn-metallogels for luminol catalysed chemiluminescence. Spectrochim Acta A Mol Biomol Spectrosc. 2017 Mar 15;175:11-16. doi: 10.1016/j.saa.2016.12.014. Epub 2016 Dec 15. PubMed PMID: 28011368.
11: Kodamatani H, Iwaya Y, Saga M, Saito K, Fujioka T, Yamazaki S, Kanzaki R, Tomiyasu T. Ultra-sensitive HPLC-photochemical reaction-luminol chemiluminescence method for the measurement of secondary amines after nitrosation. Anal Chim Acta. 2017 Feb 1;952:50-58. doi: 10.1016/j.aca.2016.11.045. Epub 2016 Nov 25. PubMed PMID: 28010842.
12: Caudullo G, Caruso V, Cappella A, Sguazza E, Mazzarelli D, Amadasi A, Cattaneo C. Luminol testing in detecting modern human skeletal remains: a test on different types of bone tissue and a caveat for PMI interpretation. Int J Legal Med. 2017 Jan;131(1):287-292. doi: 10.1007/s00414-016-1493-2. Epub 2016 Nov 19. PubMed PMID: 27866267.
13: Wu D, Zhang X, Liu Y, Ma Y, Wang X, Wang X, Xu L. Chemiluminescence of off-line and on-line gold nanoparticle-catalyzed luminol system in the presence of flavonoid. Luminescence. 2017 Jun;32(4):666-673. doi: 10.1002/bio.3236. Epub 2016 Nov 17. PubMed PMID: 27860239.
14: Yao H, Huang X, Shi P, Lin Z, Zhu M, Liu A, Lin X, Tang Y. DPPH•-luminol chemiluminescence system and its application in the determination of scutellarin in pharmaceutical injections and rat plasma with flow injection analysis. Luminescence. 2017 Jun;32(4):588-595. doi: 10.1002/bio.3225. Epub 2016 Nov 17. PubMed PMID: 27860193.
15: Naveenraj S, Mangalaraja RV, Wu JJ, Asiri AM, Anandan S. Gold Triangular Nanoprisms and Nanodecahedra: Synthesis and Interaction Studies with Luminol toward Biosensor Applications. Langmuir. 2016 Nov 15;32(45):11854-11860. Epub 2016 Nov 2. PubMed PMID: 27775363.
16: Xu X, Li N, Li X, Shi H, Ma C, Kang W, Cong B. Capillary electrophoresis chemiluminescence assay of naphthol isomers in human urine and river water using Ni(IV) complex-luminol system. Electrophoresis. 2016 Nov;37(22):2992-3001. doi: 10.1002/elps.201600133. Epub 2016 Oct 19. PubMed PMID: 27591165.
17: Liu W, Luo J, Zhao M, Li H, Li B. Effect of amino compounds on luminol-H(2)O(2)-gold nanoparticle chemiluminescence system. Anal Bioanal Chem. 2016 Dec;408(30):8821-8830. Epub 2016 Jul 29. PubMed PMID: 27473431.
18: Chen J, Shu J, Chen J, Cao Z, Xiao A, Yan Z. Highly luminescent S,N co-doped carbon quantum dots-sensitized chemiluminescence on luminol-H(2) O(2) system for the determination of ranitidine. Luminescence. 2017 May;32(3):277-284. doi: 10.1002/bio.3173. Epub 2016 Jul 4. PubMed PMID: 27378059.
19: Stoica BA, Bunescu S, Neamtu A, Bulgaru-Iliescu D, Foia L, Botnariu EG. Improving Luminol Blood Detection in Forensics. J Forensic Sci. 2016 Sep;61(5):1331-6. doi: 10.1111/1556-4029.13141. Epub 2016 Jun 22. PubMed PMID: 27329571.
20: Yoon J, Cho T, Lim H, Kim J. Functionalization of indium tin oxide electrode with both of dendrimer-encapsulated Pt nanoparticles and chemically converted graphenes for enhanced electrochemiluminescence of luminol/H2O2. Anal Bioanal Chem. 2016 Oct;408(25):7165-72. doi: 10.1007/s00216-016-9680-z. Epub 2016 Jun 20. PubMed PMID: 27325466.

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